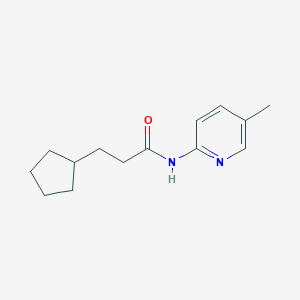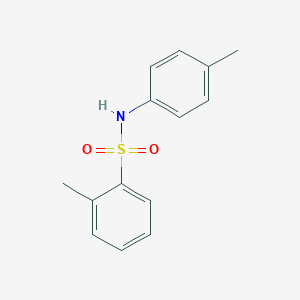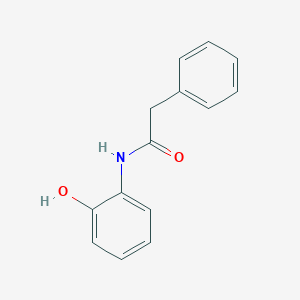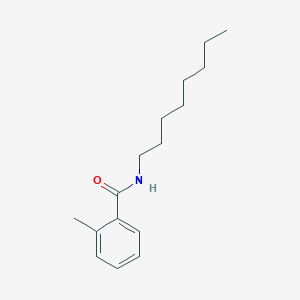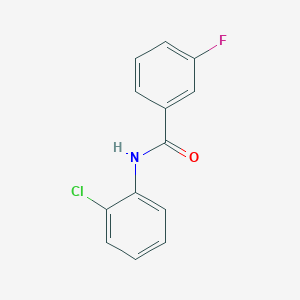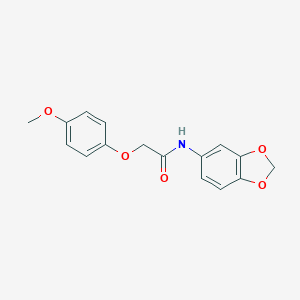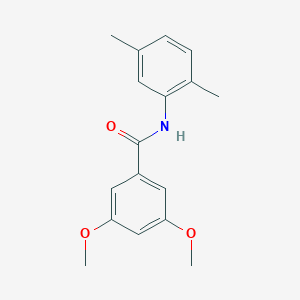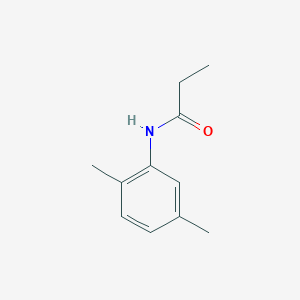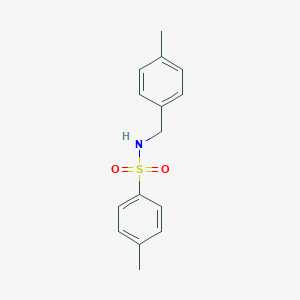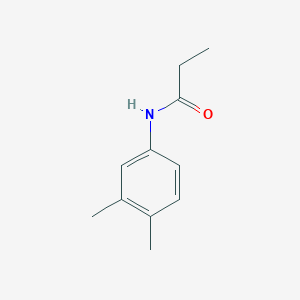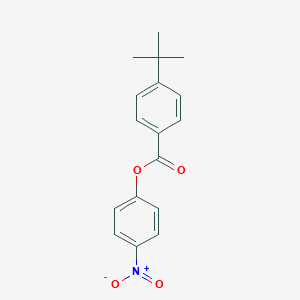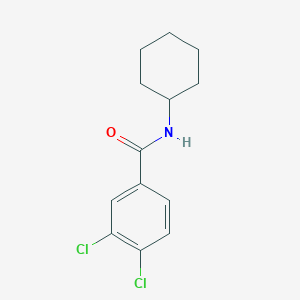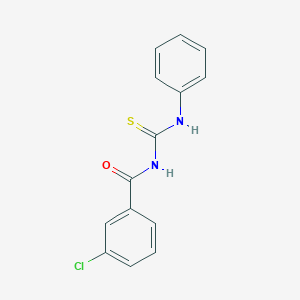
3-chloro-N-(phenylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(phenylcarbamothioyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(phenylcarbamothioyl)benzamide involves the inhibition of the cell cycle by targeting the anaphase-promoting complex/cyclosome (APC/C). This complex plays a crucial role in the regulation of the cell cycle by promoting the degradation of cyclins and other cell cycle regulators. By inhibiting the activity of APC/C, 3-chloro-N-(phenylcarbamothioyl)benzamide disrupts the normal progression of the cell cycle and induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-chloro-N-(phenylcarbamothioyl)benzamide have been studied in several research articles. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(phenylcarbamothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 3-chloro-N-(phenylcarbamothioyl)benzamide. One direction is to further investigate its mechanism of action and identify potential synergistic compounds that could enhance its anti-cancer activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more soluble analogs of 3-chloro-N-(phenylcarbamothioyl)benzamide could improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(phenylcarbamothioyl)benzamide has been described in several research articles. The most commonly used method involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with phenyl isothiocyanate to form 3-chloro-N-(phenylcarbamothioyl)benzamide.
Applications De Recherche Scientifique
3-chloro-N-(phenylcarbamothioyl)benzamide has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis.
Propriétés
Numéro CAS |
56437-96-8 |
|---|---|
Nom du produit |
3-chloro-N-(phenylcarbamothioyl)benzamide |
Formule moléculaire |
C14H11ClN2OS |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
3-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
Clé InChI |
SJXMOLZQFGGHPD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=NC(=O)C2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Autres numéros CAS |
56437-96-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



